

Protocol for the Synthesis of MCI-225 for Research Applications

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Compound of Interest

Compound Name: MCI-225 (dehydratase)

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Abstract

This document provides a detailed protocol for the synthesis of MCI-225, a potent 5-HT3 receptor antagonist and selective noradrenaline (NA) reuptake inhibitor. MCI-225, with the chemical name 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine and CAS number 135991-48-9, is a valuable tool for research in neuroscience and pharmacology. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

MCI-225 is a thieno[2,3-d]pyrimidine derivative that has demonstrated potential antidepressant and anxiolytic-like effects in preclinical studies. Its dual mechanism of action, targeting both the serotonin and noradrenaline systems, makes it a compound of interest for investigating novel treatments for mood and anxiety disorders. This protocol outlines the chemical synthesis of MCI-225, based on established methods, to facilitate its availability for research purposes.

Chemical Information



Property	Value
Compound Name	MCI-225
IUPAC Name	4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine
CAS Number	135991-48-9
Molecular Formula	C17H17FN4S
Molecular Weight	328.4 g/mol
Appearance	Crystalline solid
Solubility	Soluble in organic solvents such as ethanol and chloroform

Experimental Protocol: Synthesis of MCI-225

The synthesis of MCI-225 can be achieved through a multi-step process. The following protocol is adapted from the synthetic route described in U.S. Patent 4,695,568.[1][2][3]

Step 1: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile

This step involves the Gewald reaction, a classical method for the synthesis of 2-aminothiophenes.

- Materials:
 - Propionaldehyde
 - Malononitrile
 - Elemental sulfur
 - Triethylamine
 - Ethanol
- Procedure:



- To a solution of propionaldehyde and malononitrile in ethanol, add triethylamine as a catalyst.
- Add elemental sulfur to the reaction mixture.
- Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- The product, 2-amino-5-methylthiophene-3-carbonitrile, will precipitate out of the solution.
- Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 2-amino-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-3-carbonitrile

- Materials:
 - 2-amino-5-methylthiophene-3-carbonitrile
 - o 2-Fluorobenzonitrile
 - Sodium methoxide
 - Methanol
- Procedure:
 - Dissolve 2-amino-5-methylthiophene-3-carbonitrile in methanol.
 - Add a solution of sodium methoxide in methanol to the mixture.
 - Add 2-fluorobenzonitrile to the reaction mixture.
 - Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture and pour it into ice-water.
 - The resulting precipitate is filtered, washed with water, and dried to yield the intermediate product.

Step 3: Synthesis of 4-chloro-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine



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- The product from Step 2
- Phosphorus oxychloride (POCl₃)
- Piperazine
- Triethylamine
- Dichloromethane

Procedure:

- Treat the intermediate from Step 2 with phosphorus oxychloride to convert the amino group to a chloro group.
- After removing the excess POCl₃, dissolve the resulting chloro-derivative in dichloromethane.
- Add a solution of piperazine and triethylamine in dichloromethane to the reaction mixture.
- Stir the reaction at room temperature until completion (monitored by TLC).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Step 4: Synthesis of 4-(2-fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine (MCI-225)

Materials:

- The product from Step 3
- o 2-Fluorophenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄)



- Sodium carbonate
- Toluene/Ethanol/Water solvent mixture

Procedure:

- To a solution of the product from Step 3 in a mixture of toluene, ethanol, and water, add 2-fluorophenylboronic acid and sodium carbonate.
- Degas the mixture with an inert gas (e.g., argon).
- Add the palladium catalyst to the reaction mixture.
- Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and extract the product with an organic solvent (e.g., ethylacetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain MCI-225. The final product can be recrystallized to obtain a crystalline solid with a melting point of 180°-181.5° C.[1]

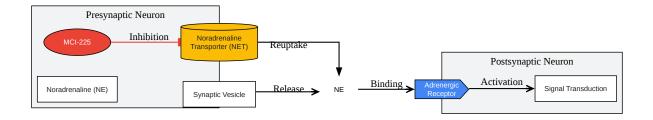
Mechanism of Action & Signaling Pathways

MCI-225 exerts its pharmacological effects through two primary mechanisms: noradrenaline reuptake inhibition and 5-HT3 receptor antagonism.

1. Noradrenaline Reuptake Inhibition

As a noradrenaline reuptake inhibitor (NRI), MCI-225 blocks the norepinephrine transporter (NET).[4][5] This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting NET, MCI-225 increases the concentration and duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This mechanism is believed to contribute to its antidepressant effects.





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Caption: Mechanism of Noradrenaline Reuptake Inhibition by MCI-225.

2. 5-HT3 Receptor Antagonism

MCI-225 also acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel. [6][7][8] When serotonin (5-HT) binds to the 5-HT3 receptor, it opens a channel that allows for the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. By blocking this receptor, MCI-225 prevents serotonin-induced depolarization. This action is thought to contribute to its anxiolytic and antiemetic properties, and may also play a role in its antidepressant effects by modulating downstream neurotransmitter release.

Caption: Mechanism of 5-HT3 Receptor Antagonism by MCI-225.

Conclusion

This protocol provides a comprehensive guide for the synthesis of MCI-225 for research purposes. The detailed steps and understanding of its dual mechanism of action will be valuable for researchers investigating novel therapeutic agents for psychiatric disorders. Adherence to standard laboratory safety procedures is essential when performing these chemical syntheses.

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- To cite this document: BenchChem. [Protocol for the Synthesis of MCI-225 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362699#protocol-for-synthesizing-mci-225-for-research-purposes]

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